4-Phenanthrenecarboxylic acid 4-Phenanthrenecarboxylic acid Phenanthrene-4-carboxylate is a member of phenanthrenes.
Brand Name: Vulcanchem
CAS No.: 42156-92-3
VCID: VC1572698
InChI: InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17)
SMILES: C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O
Molecular Formula: C15H10O2
Molecular Weight: 222.24 g/mol

4-Phenanthrenecarboxylic acid

CAS No.: 42156-92-3

Cat. No.: VC1572698

Molecular Formula: C15H10O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

4-Phenanthrenecarboxylic acid - 42156-92-3

Specification

CAS No. 42156-92-3
Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
IUPAC Name phenanthrene-4-carboxylic acid
Standard InChI InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17)
Standard InChI Key HHZVGTSZLAQRSM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O

Introduction

Chemical and Physical Properties

Physical Properties

4-Phenanthrenecarboxylic acid exhibits specific physical properties that are characteristic of aromatic carboxylic acids. These properties are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical Properties of 4-Phenanthrenecarboxylic Acid

PropertyValueReference
Molecular FormulaC₁₅H₁₀O₂
Molecular Weight222.24 g/mol
Melting Point244-246°C
Physical State at Room TemperatureSolid
ColorNot specified in available literature-
SolubilityLimited water solubility (characteristic of aromatic carboxylic acids)-

The relatively high melting point of 4-Phenanthrenecarboxylic acid indicates strong intermolecular forces, likely including hydrogen bonding between carboxyl groups and π-π stacking interactions between the planar aromatic systems. These intermolecular interactions contribute to the compound's physical stability and influence its solubility profile in various solvents.

Spectral Characteristics

Spectroscopic data for 4-Phenanthrenecarboxylic acid provides valuable information for its identification and structural characterization. PubChem data indicates the availability of ¹³C NMR spectral data and GC-MS data for this compound . The aromatic nature of the molecule results in distinctive chemical shifts in NMR spectroscopy, while its mass spectrometric fragmentation pattern reflects the structural stability of the phenanthrene core and the typical fragmentation behavior of carboxylic acid derivatives.

Synthesis Methodologies

Historical Synthesis Approaches

The synthesis of 4-Phenanthrenecarboxylic acid has been documented in chemical literature since at least 1957, when a pioneering paper titled "A New Synthesis and Some Reactions of 4-Phenanthrenecarboxylic Acid" was published in the Journal of the American Chemical Society . This work established fundamental approaches to accessing this compound and has subsequently been cited by 27 scientific publications, demonstrating its significance in organic synthesis methodology . While the specific details of this historical synthesis are not elaborated in the available search results, the publication likely described novel approaches to introducing the carboxyl functionality at the specific fourth position of the phenanthrene nucleus.

Modern Synthetic Strategies

Contemporary approaches to synthesizing 4-Phenanthrenecarboxylic acid typically involve the modification of the phenanthrene backbone through various chemical transformations. General synthetic strategies may include:

  • Direct carboxylation of phenanthrene at the C-4 position using organometallic reagents followed by carbonation

  • Oxidation of 4-alkylphenanthrene derivatives to the corresponding carboxylic acid

  • Functional group interconversion from other C-4 substituted phenanthrene derivatives

  • Construction of the phenanthrene nucleus with a pre-installed carboxyl group at the appropriate position

The development of more efficient and selective synthetic routes continues to be an area of interest for organic chemists working with polycyclic aromatic compounds, as evidenced by ongoing research in this field.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 4-Phenanthrenecarboxylic acid is characterized by the combined influence of its carboxylic acid functionality and aromatic phenanthrene framework. The carboxyl group can participate in typical reactions associated with carboxylic acids, including:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amides

  • Reduction to alcohols or aldehydes depending on the reducing agent

  • Decarboxylation under appropriate conditions

  • Formation of acid halides, anhydrides, and other carboxylic acid derivatives

The aromatic system can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the directing effects of the carboxyl group. This dual reactivity profile makes 4-Phenanthrenecarboxylic acid a versatile building block in organic synthesis.

Notable Reactions and Transformations

Biological Significance

Role in Metabolic Pathways

4-Phenanthrenecarboxylic acid plays a significant role in the metabolic pathways of certain bacteria that can utilize polycyclic aromatic hydrocarbons (PAHs) as carbon sources. The compound is involved in biodegradation processes mediated by specialized enzymes, particularly dioxygenases, which incorporate molecular oxygen into the aromatic structure. These enzymatic transformations lead to ring-opening reactions and the formation of less complex and potentially less toxic metabolites. Understanding these metabolic pathways is crucial for developing bioremediation strategies for PAH-contaminated environments.

Environmental Implications

The involvement of 4-Phenanthrenecarboxylic acid in biodegradation pathways has important environmental implications, particularly in the context of bioremediation of PAH-contaminated sites. As an intermediate in the breakdown of larger PAHs like pyrene and phenanthrene, it represents a critical step in the natural detoxification of these persistent environmental contaminants. Research into the fate and behavior of 4-Phenanthrenecarboxylic acid in environmental systems contributes to our understanding of how nature processes aromatic pollutants and can inform the development of enhanced bioremediation technologies.

Research Applications

Analytical Chemistry

In analytical chemistry, 4-Phenanthrenecarboxylic acid may serve as a reference standard or marker compound in the analysis of environmental samples for PAH contamination. Its distinctive spectral properties and role as a metabolic intermediate make it valuable for tracking biodegradation processes in environmental monitoring studies. The compound's structural features also make it useful for developing and validating analytical methods for complex aromatic systems.

Organic Synthesis

4-Phenanthrenecarboxylic acid functions as an important building block in organic synthesis, particularly for the construction of more complex polycyclic systems. The 2005 publication by Han et al. demonstrates its utility in creating elaborate molecular architectures with potential applications in materials science . The carboxyl functionality provides a versatile handle for further modifications, enabling the incorporation of the phenanthrene moiety into larger molecular systems for diverse applications.

Structural Relationships

Comparison with Related Compounds

4-Phenanthrenecarboxylic acid belongs to a family of structurally related compounds including other phenanthrene derivatives and polycyclic aromatic carboxylic acids. Table 2 provides a comparative analysis of 4-Phenanthrenecarboxylic acid with related compounds, highlighting structural distinctions and similarities.

Table 2: Structural Comparison of 4-Phenanthrenecarboxylic Acid with Related Compounds

CompoundStructural Relationship to 4-Phenanthrenecarboxylic AcidDistinctive Features
PhenanthreneParent hydrocarbon (lacks carboxyl group)Three fused benzene rings in angular arrangement; lacks functionality at position 4
Other phenanthrenecarboxylic acids (e.g., 2-, 3-, 9-isomers)Positional isomers (carboxyl group at different positions)Different properties and reactivity due to alternative positioning of the carboxyl group
Naphthalenecarboxylic acidsStructurally simpler (two fused rings instead of three)Smaller aromatic system with different electronic properties
Anthracenecarboxylic acidsStructural isomers (linear arrangement of rings vs. angular)Different geometry affecting molecular properties and reactivity

The specific positioning of the carboxyl group at the fourth position of the phenanthrene nucleus distinguishes 4-Phenanthrenecarboxylic acid from its isomers and influences its chemical behavior and biological interactions. These structure-activity relationships provide valuable insights for researchers studying the properties and applications of polycyclic aromatic compounds.

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